6,7-dihydro-5H-spiro[indolizine-8,2'-oxirane]
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Overview
Description
6,7-Dihydro-5H-spiro[indolizine-8,2’-oxirane] is a heterocyclic compound that features a unique spiro structure, combining an indolizine ring with an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydro-5H-spiro[indolizine-8,2’-oxirane] typically involves the cycloaddition of suitable precursors. One common method is the 1,3-dipolar cycloaddition reaction involving nitrones and electrophilic olefins. For instance, the reaction of C-aryl-N-phenylnitrones with 7-arylmethylidene-6,7-dihydroindolizin-8(5H)-ones under reflux conditions in toluene yields the desired spiro compound .
Industrial Production Methods: While specific industrial production methods for 6,7-dihydro-5H-spiro[indolizine-8,2’-oxirane] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-5H-spiro[indolizine-8,2’-oxirane] can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The indolizine ring can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products:
Oxidation: Diols are the major products formed.
Reduction: Reduced indolizine derivatives are obtained.
Substitution: Substituted oxirane derivatives are produced.
Scientific Research Applications
6,7-Dihydro-5H-spiro[indolizine-8,2’-oxirane] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-spiro[indolizine-8,2’-oxirane] involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target.
Comparison with Similar Compounds
Indolizine Derivatives: Compounds like 7-arylmethylidene-6,7-dihydroindolizin-8(5H)-ones share a similar indolizine core.
Spiro Compounds: Other spiro compounds, such as spiro[indolizine-7,5’-isoxazolidin]-8-ones, have comparable spiro structures.
Uniqueness: 6,7-Dihydro-5H-spiro[indolizine-8,2’-oxirane] is unique due to its combination of an indolizine ring with an oxirane ring, which imparts distinct chemical reactivity and potential biological activity. This dual-ring structure is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
spiro[6,7-dihydro-5H-indolizine-8,2'-oxirane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-8-9(7-11-9)4-2-6-10(8)5-1/h1,3,5H,2,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBXOFDMLWTGQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CO2)C3=CC=CN3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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